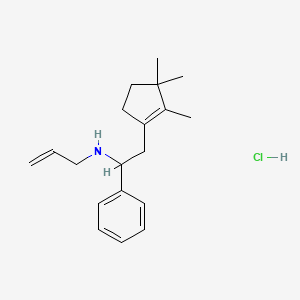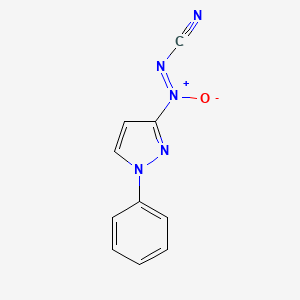
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide is a heterocyclic compound with a unique structure that combines a pyrazole ring with a diazenecarbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to introduce the diazenecarbonitrile group, followed by oxidation to yield the final product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
化学反应分析
Types of Reactions: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazenecarbonitrile group to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyrazoles and phenyl derivatives.
科学研究应用
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
作用机制
The mechanism of action of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide involves its interaction with biological molecules, leading to various biochemical effects. The compound can inhibit specific enzymes or interact with DNA, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
Pyrazole/1,2,4-oxadiazole Conjugates: These derivatives combine pyrazole with oxadiazole, showing enhanced biological activity
Uniqueness: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide stands out due to its unique combination of the pyrazole ring and diazenecarbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .
属性
CAS 编号 |
84284-96-8 |
|---|---|
分子式 |
C10H7N5O |
分子量 |
213.20 g/mol |
IUPAC 名称 |
cyanoimino-oxido-(1-phenylpyrazol-3-yl)azanium |
InChI |
InChI=1S/C10H7N5O/c11-8-12-15(16)10-6-7-14(13-10)9-4-2-1-3-5-9/h1-7H |
InChI 键 |
SWWGWOYVCFPJME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)[N+](=NC#N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


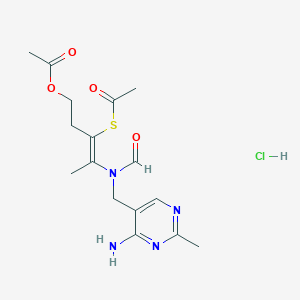
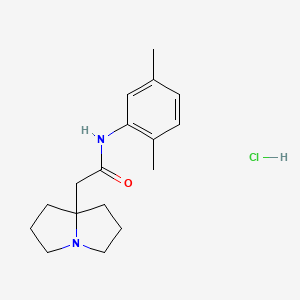
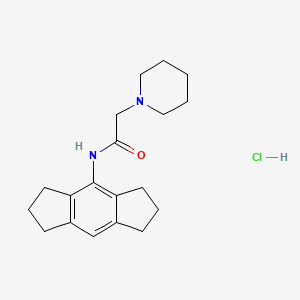
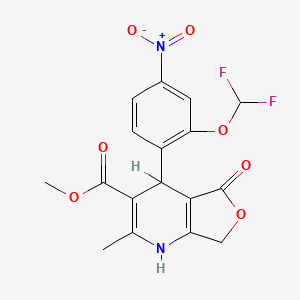

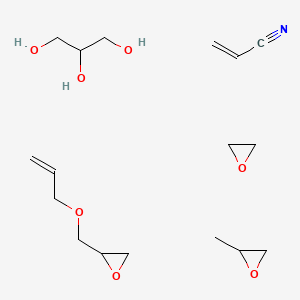

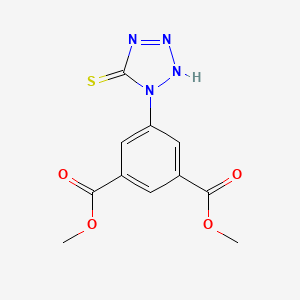

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
